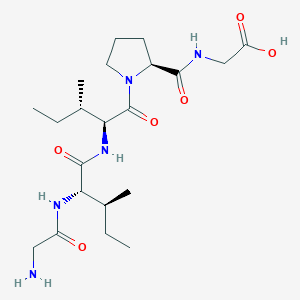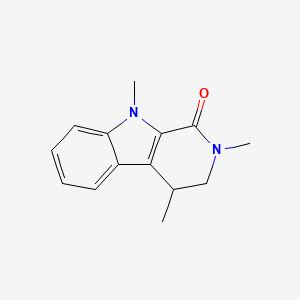![molecular formula C7H16O2S B12527762 1-Butanol, 4-[(3-hydroxypropyl)thio]- CAS No. 142039-93-8](/img/structure/B12527762.png)
1-Butanol, 4-[(3-hydroxypropyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 4-[(3-hydroxypropyl)thio]- is an organic compound with the molecular formula C7H16O2S. It contains a butanol backbone with a hydroxypropylthio group attached to the fourth carbon. This compound is characterized by its hydroxyl and sulfide functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4-[(3-hydroxypropyl)thio]- typically involves the reaction of 1-butanol with 3-chloropropanol in the presence of a base to form the intermediate 4-chlorobutanol. This intermediate is then reacted with thiourea to introduce the thio group, followed by hydrolysis to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of 1-Butanol, 4-[(3-hydroxypropyl)thio]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4-[(3-hydroxypropyl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The hydroxyl and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of butanoic acid or butanal.
Reduction: Formation of butanol or butanethiol.
Substitution: Formation of halogenated butanol derivatives.
Scientific Research Applications
1-Butanol, 4-[(3-hydroxypropyl)thio]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Butanol, 4-[(3-hydroxypropyl)thio]- involves its interaction with specific molecular targets and pathways. The hydroxyl and thio groups enable the compound to form hydrogen bonds and undergo nucleophilic attacks, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 4-[(2-hydroxyethyl)thio]-: Similar structure with a hydroxyethylthio group instead of hydroxypropylthio.
1-Butanol, 4-[(3-mercaptopropyl)thio]-: Contains a mercaptopropylthio group.
1-Butanol, 4-[(3-hydroxypropyl)amino]-: Features a hydroxypropylamino group.
Uniqueness
Its combination of hydroxyl and thio groups allows for versatile chemical transformations and interactions .
Properties
CAS No. |
142039-93-8 |
|---|---|
Molecular Formula |
C7H16O2S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
4-(3-hydroxypropylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C7H16O2S/c8-4-1-2-6-10-7-3-5-9/h8-9H,1-7H2 |
InChI Key |
YKRWSOZJQPJEQL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSCCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-](/img/structure/B12527692.png)
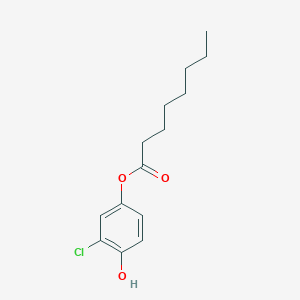
![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)
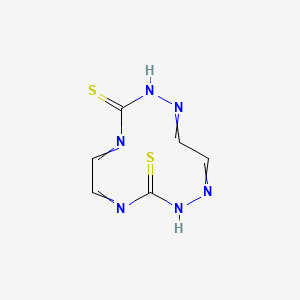
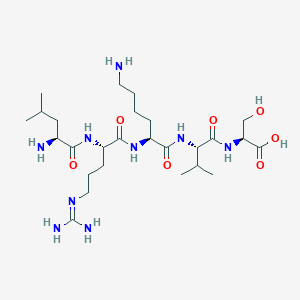
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)
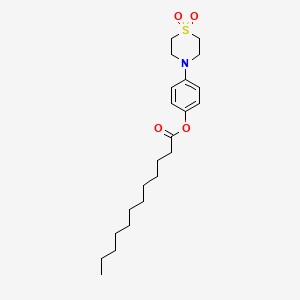
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
